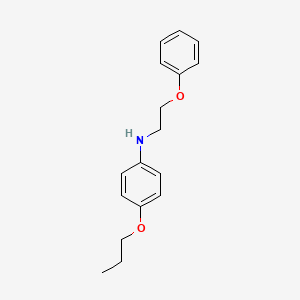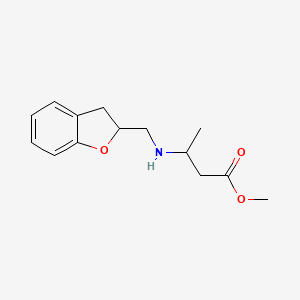![molecular formula C13H16N2O2 B7559219 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid, commonly known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), a neurotransmitter that reduces the activity of neurons in the brain. Gabapentin is a prescription-only drug and should only be used under the supervision of a medical professional.
Mécanisme D'action
Gabapentin's mechanism of action is not fully understood, but it is believed to work by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain. 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid is a neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. Gabapentin may also work by reducing the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to have several biochemical and physiological effects. Gabapentin has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain. Gabapentin has also been shown to increase the levels of 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid in the brain, leading to a calming effect. Gabapentin has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Gabapentin has several advantages and limitations for lab experiments. Gabapentin is a well-tolerated drug with a low risk of toxicity. Gabapentin is also available in both oral and intravenous formulations, allowing for flexibility in dosing. However, Gabapentin has a short half-life, which may require frequent dosing in some experiments. Gabapentin may also have variable absorption and bioavailability, which may affect its efficacy in some experiments.
Orientations Futures
Gabapentin has several potential future directions for research. Gabapentin may be studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin may also be studied for its potential use in treating other medical conditions, such as chronic pain and migraine headaches. Additionally, Gabapentin may be studied for its potential use in combination with other drugs, such as opioids, to enhance their efficacy and reduce their side effects.
Conclusion:
Gabapentin is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin works by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain, leading to a calming effect. Gabapentin has several advantages and limitations for lab experiments and has several potential future directions for research. Gabapentin should only be used under the supervision of a medical professional.
Méthodes De Synthèse
Gabapentin was first synthesized in 1977 by the pharmaceutical company Parke-Davis. The synthesis of Gabapentin involves the reaction of 1,2-diaminopropane with cyanoacetic acid, followed by the addition of an isobutyl side chain. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Gabapentin has been extensively studied for its efficacy in treating various medical conditions. Gabapentin is commonly used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence.
Propriétés
IUPAC Name |
2-[(4-cyanophenyl)methyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-15(10-13(16)17)9-12-5-3-11(8-14)4-6-12/h3-6H,2,7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCSLLPXUAOVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)